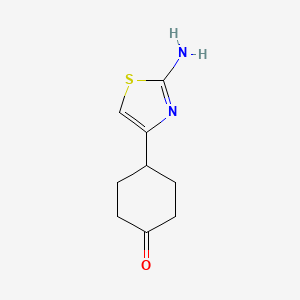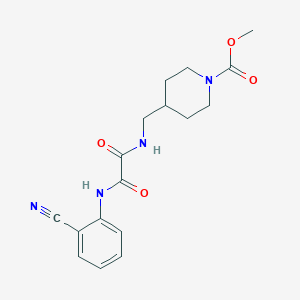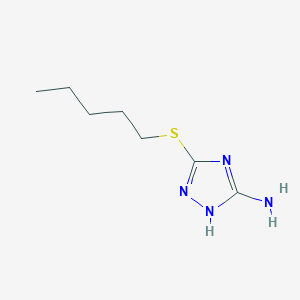![molecular formula C23H22N4O3S B2847469 3-({[3-(2,4-Dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}thio)-6-(4-ethylphenyl)pyridazine CAS No. 1111316-55-2](/img/structure/B2847469.png)
3-({[3-(2,4-Dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}thio)-6-(4-ethylphenyl)pyridazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-({[3-(2,4-Dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}thio)-6-(4-ethylphenyl)pyridazine is a useful research compound. Its molecular formula is C23H22N4O3S and its molecular weight is 434.51. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Heterocyclic Compound Synthesis
The synthesis of heterocyclic compounds is a key area of research, given their importance in medicinal chemistry and materials science. One study involved the synthesis of various heterocycles from Pyrazoloylhydroximoyl Chloride, demonstrating the versatility of precursor compounds in generating a wide range of derivatives, including quinoxaline, benzothiadiazine, benzoxadiazine, and pyrazolo[3,4-d]pyridazine derivatives. These compounds have significant implications for developing materials with unique electronic properties, potentially useful in electronic devices and as pharmaceuticals (Zohdi, Osman, & Abdelhamid, 1997).
Antibacterial Agents
Another direction for research is the development of novel heterocyclic compounds containing sulfonamido moieties. These compounds, which include pyran, pyridine, and pyridazine derivatives, have been evaluated for their antibacterial activities, showcasing the potential of heterocyclic chemistry in addressing antibiotic resistance. The pursuit of new antibacterial agents is critical in the fight against drug-resistant bacterial infections, making this research highly relevant to public health (Azab, Youssef, & El-Bordany, 2013).
Anticancer Activity
Research into the anticancer activities of new pyrazolo[3,4-d]pyrimidin-4-one derivatives highlights the potential therapeutic applications of synthesized heterocyclic compounds. By modifying the chemical structure, researchers aim to discover compounds with potent inhibitory activity against cancer cell lines. This area of study is crucial for the development of new cancer therapies, offering hope for more effective and less toxic treatment options (Abdellatif, Abdelall, Abdelgawad, Ahmed, & Bakr, 2014).
Anti-inflammatory and Analgesic Activities
The synthesis and evaluation of new heterocyclic compounds for their anti-inflammatory and analgesic activities represent another significant application. By exploring the biological effects of these compounds, researchers can identify potential new drugs for treating conditions characterized by inflammation and pain. This research is essential for expanding the arsenal of medications available for managing chronic pain and inflammatory diseases (El-Sawy, Ebaid, Abo‐Salem, Al‐Sehemi, & Mandour, 2014).
Propiedades
IUPAC Name |
3-(2,4-dimethoxyphenyl)-5-[[6-(4-ethylphenyl)pyridazin-3-yl]sulfanylmethyl]-1,2,4-oxadiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22N4O3S/c1-4-15-5-7-16(8-6-15)19-11-12-22(26-25-19)31-14-21-24-23(27-30-21)18-10-9-17(28-2)13-20(18)29-3/h5-13H,4,14H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HZWLZLFVEYNMIJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)C2=NN=C(C=C2)SCC3=NC(=NO3)C4=C(C=C(C=C4)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22N4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
434.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-(azepan-1-ylsulfonyl)-N-[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2847386.png)

![N'-(3-Chloro-4-fluorophenyl)-N-[2-hydroxy-2-(5-thiophen-2-ylfuran-2-yl)ethyl]oxamide](/img/structure/B2847388.png)



![N-(3,5-Dimethylphenyl)-2-{[2-(4-methoxyphenyl)-9-methyl-5H-chromeno[2,3-D]pyrimidin-4-YL]sulfanyl}acetamide](/img/structure/B2847397.png)


![3-{3-[4-(benzyloxy)phenyl]-1,2,4-oxadiazol-5-yl}-6-methyl-1-propylquinolin-4(1H)-one](/img/structure/B2847401.png)
![N-[3-(6-chloro-4-phenylquinolin-2-yl)phenyl]methanesulfonamide](/img/structure/B2847403.png)
![3-(4-ethylphenyl)-1-phenyl-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2847404.png)

![1-(4-Bromophenyl)-3-[1-(3-methoxyphenyl)-5-oxopyrrolidin-3-yl]urea](/img/structure/B2847407.png)